

Solubility of 1,1,2-Trichloropropene in aqueous and organic solvents

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Compound of Interest

Compound Name: 1,1,2-Trichloropropene

Cat. No.: B1605245

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Solubility of 1,1,2-Trichloropropene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **1,1,2-trichloropropene** in aqueous and organic solvents. Due to a lack of experimentally determined quantitative data in publicly available literature, this guide presents predicted solubility values and details the established experimental protocols for their determination. This information is intended to support research, development, and formulation activities involving this compound.

Predicted Solubility Data

Quantitative experimental data on the solubility of **1,1,2-trichloropropene** is not readily available in scientific literature. However, computational models provide estimations of its solubility in water and its octanol-water partition coefficient, which is a key indicator of its behavior in solvent systems.

Table 1: Predicted Aqueous Solubility and Octanol-Water Partition Coefficient of **1,1,2-Trichloropropene**

Parameter	Predicted Value	Source
Log10 of Water Solubility (mol/L)	-2.88	Crippen Calculated Property[1]
Octanol/Water Partition Coefficient (log Kow)	2.892	Crippen Calculated Property[1]

Interpretation of Predicted Data:

The predicted Log10 of water solubility of -2.88 suggests that **1,1,2-trichloropropene** has a very low solubility in water. This corresponds to a molar solubility of approximately 1.32×10^{-3} mol/L.

The predicted octanol-water partition coefficient (log Kow) of 2.892 indicates that **1,1,2-trichloropropene** is significantly more soluble in a non-polar solvent like octanol than in water. [2] A log Kow in this range is characteristic of hydrophobic compounds that tend to partition into organic phases. [2] This suggests good solubility in many common organic solvents.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, experimental determination is crucial. The following are detailed methodologies for two standard methods suitable for volatile and sparingly soluble compounds like **1,1,2-trichloropropene**.

Shake-Flask Method (OECD Guideline 105)

The shake-flask method is a widely accepted technique for determining the water solubility of substances. [3][4] For a volatile compound, modifications to minimize loss are necessary.

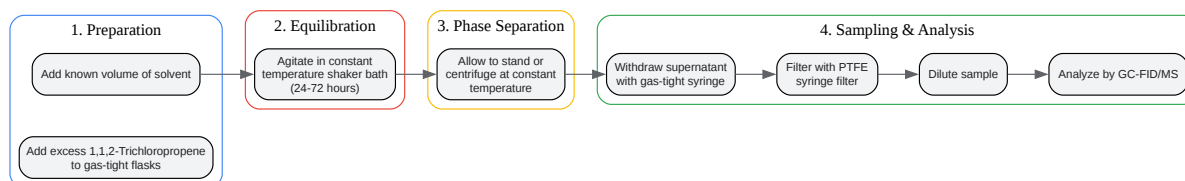
Principle:

An excess amount of the test substance is agitated in a solvent (e.g., water) for a prolonged period to reach equilibrium. The concentration of the substance in the saturated solution is then determined analytically.

Detailed Methodology:

- Preparation:
 - Add an excess amount of **1,1,2-trichloropropene** to a series of glass flasks with gas-tight stoppers.
 - Fill the flasks with a known volume of the desired solvent (e.g., deionized water, ethanol, methanol, DMSO). To minimize headspace and evaporative losses, the flasks should be filled to a high level.
 - Include control flasks with only the solvent to serve as blanks.
- Equilibration:
 - Place the flasks in a constant temperature shaker bath, typically maintained at 25 °C.
 - Agitate the flasks for a sufficient period to reach equilibrium. For sparingly soluble substances, this can range from 24 to 72 hours. Preliminary studies should be conducted to determine the time to reach equilibrium.
- Phase Separation:
 - After equilibration, allow the flasks to stand undisturbed in the constant temperature bath for at least 24 hours to allow for phase separation.
 - Alternatively, for faster separation, the solution can be centrifuged in gas-tight centrifuge tubes at the same constant temperature.
- Sampling and Analysis:
 - Carefully withdraw an aliquot of the clear, saturated supernatant using a gas-tight syringe.
 - Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved micro-droplets. The filtration should be performed quickly to minimize evaporation.
 - Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

- Analyze the concentration of **1,1,2-trichloropropene** using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).
- Quantification:
 - Prepare a series of calibration standards of **1,1,2-trichloropropene** in the same solvent used for dilution.
 - Generate a calibration curve by plotting the analytical response versus the concentration of the standards.
 - Determine the concentration of **1,1,2-trichloropropene** in the experimental sample by comparing its analytical response to the calibration curve.



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Diagram 1: Experimental workflow for the Shake-Flask Method.

Headspace Gas Chromatography (Static Headspace Method)

This method is particularly suitable for volatile compounds and can be used to determine solubility in aqueous solutions.

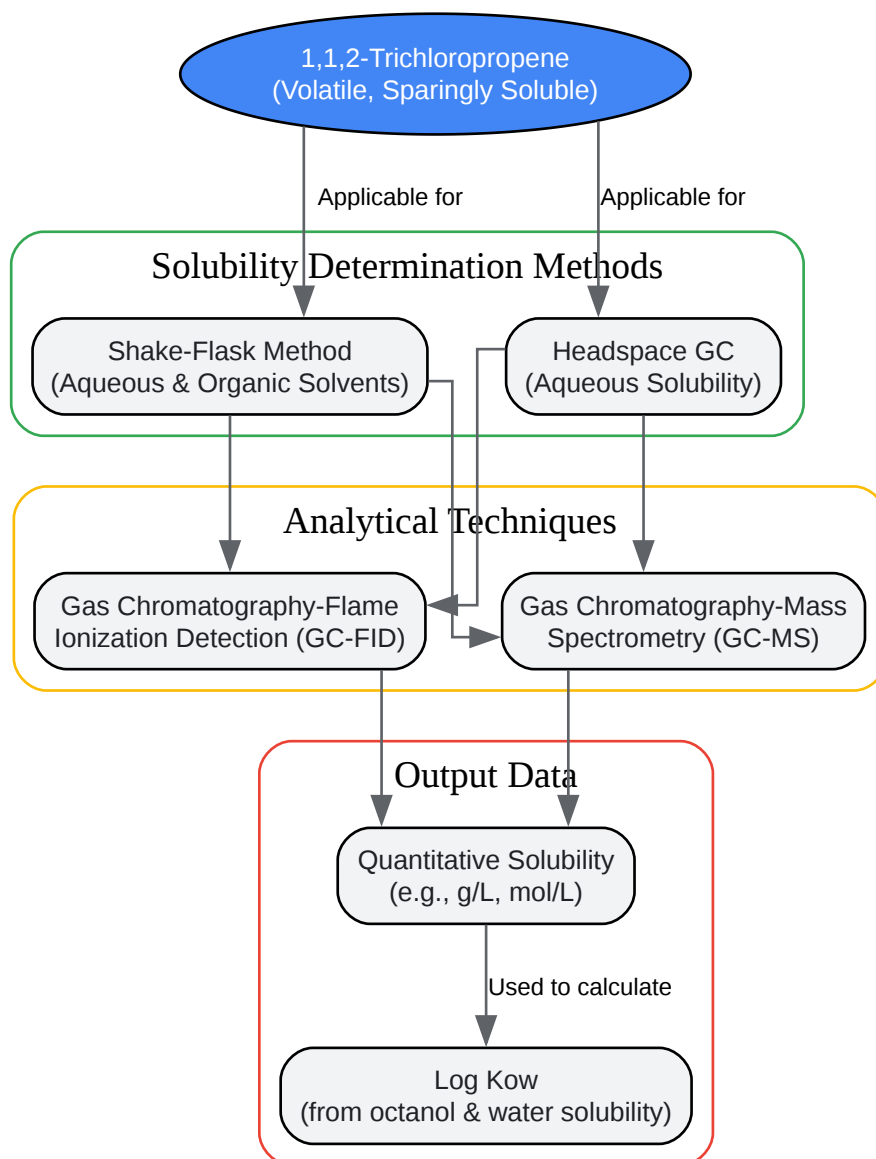
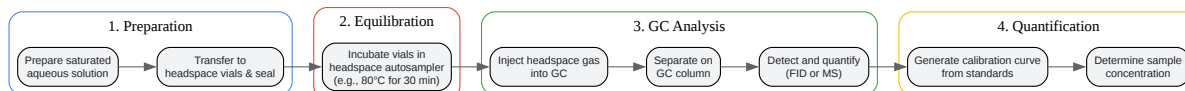
Principle:

A sample of the aqueous solution in equilibrium with an excess of the volatile compound is sealed in a vial. The vial is heated to a specific temperature to allow the compound to partition between the liquid and the headspace (gas phase). The concentration of the compound in the headspace is then measured by GC, and this is related to its concentration in the liquid phase through Henry's Law.

Detailed Methodology:

- Preparation of Saturated Solution:
 - Prepare a saturated aqueous solution of **1,1,2-trichloropropene** as described in the Shake-Flask Method (steps 1-3).
- Headspace Vial Preparation:
 - Accurately transfer a known volume of the saturated aqueous supernatant into a series of headspace vials.
 - Seal the vials immediately with crimp caps containing PTFE-faced septa.
 - Prepare a set of calibration standards by adding known amounts of **1,1,2-trichloropropene** to the same aqueous matrix in separate headspace vials.
- Equilibration in Headspace Sampler:
 - Place the sample and standard vials into the autosampler of a headspace gas chromatograph.
 - Incubate the vials at a constant, elevated temperature (e.g., 80 °C) for a defined period (e.g., 30 minutes) to ensure equilibrium is reached between the liquid and vapor phases.
- GC Analysis:
 - The automated headspace system will inject a known volume of the headspace gas from each vial into the gas chromatograph.
 - Separate the components on an appropriate GC column (e.g., a non-polar or medium-polarity capillary column).

- Detect and quantify **1,1,2-trichloropropene** using a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
- Quantification:
 - Generate a calibration curve by plotting the peak area from the headspace analysis of the standards against their known aqueous concentrations.
 - Determine the concentration of **1,1,2-trichloropropene** in the saturated sample by comparing its peak area to the calibration curve.



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